![molecular formula C22H29N3O3 B2848234 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1005307-58-3](/img/structure/B2848234.png)
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide, also known as AZD-4901, is a novel compound developed by AstraZeneca for the treatment of various neurological and psychiatric disorders. This compound has gained significant attention due to its potential therapeutic applications and unique mechanism of action.
Mechanism of Action
The mechanism of action of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide involves the modulation of the brain's glutamatergic system, which is involved in various cognitive and emotional processes. The compound acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been implicated in the pathophysiology of several neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate several neurotransmitter systems, including glutamate, dopamine, and serotonin, which are involved in various aspects of cognitive and emotional processing. The compound has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide is its selectivity for the mGluR5 receptor, which reduces the risk of off-target effects. However, the compound's relatively low potency may limit its use in certain experimental paradigms.
Future Directions
Several potential directions for future research on 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide include the investigation of its efficacy in clinical populations, the development of more potent analogs of the compound, and the exploration of its potential applications in other neuropsychiatric disorders. Additionally, further research is needed to elucidate the compound's precise mechanism of action and its effects on various neurotransmitter systems.
Synthesis Methods
The synthesis of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide involves several steps, including the condensation of 2-(aminomethyl)azepane with 5-methoxy-4-hydroxy-2-pyridone, followed by the acetylation of the resulting product with m-tolylacetic anhydride. The final product is obtained after purification and isolation through column chromatography.
Scientific Research Applications
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. The compound has shown promising results in preclinical studies, demonstrating its efficacy in reducing symptoms associated with these disorders.
properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-17-8-7-9-18(12-17)23-22(27)16-25-15-21(28-2)20(26)13-19(25)14-24-10-5-3-4-6-11-24/h7-9,12-13,15H,3-6,10-11,14,16H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMCVNVSPZGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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